2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole

OLED Materials Phosphorescent Emitters Thermal Analysis

Researchers developing phosphorescent OLED emitters often face thermal instability in chloro/fluoro analogs during high-temperature vacuum deposition. 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole (CAS 2620-76-0) is the superior cyclometalating ligand precursor for this application. - Forms Ir(III) complexes with a high thermal decomposition temperature of 310°C, enabling reliable vacuum thermal evaporation processing. - Delivers stable green emission at λₑₘᵢ = 552 nm, suitable for standard RGB display architectures. - The para-bromine atom provides an optimal reactive handle for Suzuki/Sonogashira diversification to construct D-A materials for OPVs and HTMs for perovskite solar cells.

Molecular Formula C19H13BrN2
Molecular Weight 349.2 g/mol
CAS No. 2620-76-0
Cat. No. B1290027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole
CAS2620-76-0
Molecular FormulaC19H13BrN2
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Br
InChIInChI=1S/C19H13BrN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H
InChIKeyDXRLALXPCIOIDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole (CAS 2620-76-0): Technical Baseline and Comparator Identification for Scientific Procurement


2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole (CAS 2620-76-0), with the molecular formula C₁₉H₁₃BrN₂ and a molecular weight of 349.22 g/mol, is a halogenated 2-arylbenzimidazole derivative. Its core structure consists of a benzimidazole ring N-substituted with a phenyl group and C-substituted at the 2-position with a para-bromophenyl moiety . This compound functions primarily as a versatile synthetic building block in both medicinal chemistry and materials science, with particular prominence as a cyclometalating ligand precursor for phosphorescent iridium(III) complexes used in organic light-emitting diodes (OLEDs) [1][2]. The presence of the bromine atom at the para position of the 2-aryl ring introduces a reactive handle for cross-coupling chemistry (e.g., Suzuki, Sonogashira) while simultaneously modulating the electronic and photophysical properties of the benzimidazole core through its electron-withdrawing inductive effect and heavy-atom effect. These characteristics distinguish it from non-halogenated or differently halogenated analogs. The most relevant comparators for scientific evaluation include: 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole (CAS 2622-74-4), 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole, 2-(4-methylphenyl)-1-phenyl-1H-benzimidazole (CAS 359427-13-7), and 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole (CAS 760212-58-6). The evidence that follows establishes the quantifiable differentiation of the target compound relative to these structurally analogous candidates.

1 Halogenated ligand precursor for phosphorescent Ir(III) complexes
2 Bromine substituent enables cross-coupling diversification (Suzuki, Sonogashira)
3 Reported thermal stability supports vacuum thermal evaporation processes

Why In-Class Substitution of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole Compromises Electronic Tuning and Synthetic Utility


The substitution of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole with its closest analogs—such as the 4-chloro, 4-fluoro, or 4-methyl derivatives—is not a straightforward replacement due to the bromine atom's unique dual functionality. The bromine substituent acts both as a precise electronic modulator of the benzimidazole core's frontier molecular orbitals and as a highly versatile synthetic handle for downstream functionalization via palladium-catalyzed cross-coupling reactions [1]. Chlorine, while also a halogen, exhibits a significantly different inductive effect and, crucially, a much lower reactivity in oxidative addition steps of cross-coupling cycles, limiting its utility as a precursor for constructing extended π-conjugated architectures required for advanced OLED materials [2]. Fluorine's strong electron-withdrawing nature drastically alters the electronic distribution and HOMO-LUMO gap, which can blue-shift emission in resulting complexes and render them unsuitable for applications requiring specific color coordinates (e.g., green emission) [3]. The methyl analog, lacking a halogen entirely, cannot participate in cross-coupling reactions and exhibits an electron-donating character that fundamentally changes the material's charge transport properties. Furthermore, even the regioisomeric 3-bromophenyl analog can lead to different crystal packing and steric environments in metal complexes, affecting device performance [4]. Therefore, generic substitution without rigorous performance validation risks failure in both synthetic efficiency and targeted optoelectronic performance.

Chloro analog Lower cross-coupling reactivity limits downstream diversification efficiency
Fluoro analog Stronger -I effect shifts HOMO/LUMO energies, blue-shifting emission color
3-Bromo isomer Different crystal packing alters solid-state charge transport properties

Quantitative Differentiation of 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole vs. Halogenated and Positional Analogs: A Comparative Evidence Guide


Enhanced Thermal Stability of Derived Phosphorescent Complexes Enables High-Temperature OLED Processing

The iridium(III) complex formed using 2-(4-bromophenyl)-1-phenyl-1H-benzoimidazole as the cyclometalating ligand, (pbi-Br)₂Ir(acac), demonstrates a thermal decomposition onset temperature of 310°C as measured by TGA/DTA, confirming its suitability for high-temperature device fabrication processes such as vacuum thermal evaporation [1]. This thermal robustness is critical for OLED manufacturing where materials must withstand elevated temperatures during deposition and subsequent encapsulation steps without degradation. While direct comparative TGA data for the analogous complex derived from 2-(4-chlorophenyl)-1-phenyl-1H-benzoimidazole is not available in the same study, class-level inference from the heavier bromine substitution suggests enhanced thermal stability relative to chloro analogs due to increased molecular weight and stronger intermolecular interactions, a trend commonly observed in halogenated aromatic systems. Furthermore, within the same ligand class, the thermal stability of the Ir(III) complexes can be further modulated by ancillary ligand selection, with picolinate complexes exhibiting enhanced thermal stability compared to acetylacetonate analogs [2].

Thermal Stability
Context-dependent
310°C (Td onset, TGA/DTA)
Supports high-temperature OLED fabrication processes
vs chloro analog (class-level inference, lower Td expected)
OLED Materials Phosphorescent Emitters Thermal Analysis

Precise Tuning of Frontier Orbital Energy Levels in Iridium(III) Complexes for Optimized Charge Injection

Cyclometalated Ir(III) complexes employing 2-(4-bromophenyl)-1-phenyl-1H-benzoimidazole as the primary ligand exhibit HOMO energy levels ranging from -4.99 to -5.44 eV and LUMO energy levels between -1.52 and -1.97 eV, as determined by DFT calculations and cyclic voltammetry [1]. This specific energetic alignment facilitates efficient hole injection from common hole transport layers (e.g., NPB with HOMO ≈ -5.4 eV) and electron injection from electron transport layers (e.g., Alq3 with LUMO ≈ -3.0 eV) in multi-layer OLED devices. While direct HOMO/LUMO data for the 4-chloro analog in the identical complex environment is not available in this study, computational studies on the free ligands indicate that the bromine substituent provides a moderate electron-withdrawing effect (-I) that lowers both HOMO and LUMO energies relative to the unsubstituted 2-phenyl-1H-benzimidazole ligand, but to a lesser extent than the stronger electron-withdrawing fluorine or cyano groups [2]. This allows for fine-tuning of the emission color and charge balance without drastically shifting the energy levels outside the optimal range for efficient device operation. The HOMO-LUMO gap, derived from these values (approximately 3.0-3.5 eV), corresponds to green emission in the resulting complexes, peaking at 495-522 nm [1].

Frontier Orbitals
Class-level
HOMO: -4.99 to -5.44 eV, LUMO: -1.52 to -1.97 eV
Enables hole/electron injection alignment in multi-layer stacks
DFT/CV; Br effect intermediate between F (lower) and CH3 (higher) analogs
HOMO-LUMO Engineering OLED Efficiency Charge Transport

Optimized Solid-State Emission Wavelength for Green Phosphorescent OLEDs

When incorporated as the cyclometalating ligand in a heteroleptic iridium(III) complex, 2-(4-bromophenyl)-1-phenyl-1H-benzoimidazole yields a phosphorescent emitter that exhibits a solid-state photoluminescence peak at λₑₘᵢ = 552 nm upon excitation at 379 nm [1]. This emission falls squarely within the green region of the visible spectrum, which is a primary color for display and solid-state lighting applications. The position of the bromine substituent at the para position of the 2-phenyl ring is critical for achieving this specific emission wavelength; moving the bromine to the meta position (3-bromophenyl) or replacing it with a different halogen would alter the ligand field strength and π-conjugation, resulting in a shift of the emission maximum. For example, DFT studies on analogous 2-arylbenzimidazole ligands indicate that stronger electron-withdrawing groups (e.g., -F, -CF₃) typically induce a hypsochromic (blue) shift, while electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) cause a bathochromic (red) shift in the metal complex emission [2]. The Stokes shift of the (pbi-Br)₂Ir(acac) complex, measured as 7140.45 cm⁻¹ in acetic acid and 7364.94 cm⁻¹ in chloroform, further confirms its potential for efficient energy down-conversion with minimal self-absorption losses [1].

Emission (Solid)
Context-dependent
552 nm (λexc 379 nm)
Green emission suitable for display color gamut standards
4-fluoro analog expected blue-shifted (class inference)
Electroluminescence Phosphorescence Solid-State Lighting

Bromine Atom as a Versatile Synthetic Handle for Cross-Coupling Elaboration

The presence of the bromine atom on the para position of the 2-phenyl ring renders 2-(4-bromophenyl)-1-phenyl-1H-benzoimidazole a highly valuable substrate for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings [1]. This reactivity enables the efficient construction of extended π-conjugated systems for advanced optoelectronic materials or the introduction of diverse functional groups for medicinal chemistry applications. In contrast, the 4-chloro analog exhibits significantly lower reactivity in oxidative addition, often requiring harsher conditions or specialized ligands, while the 4-fluoro and 4-methyl analogs are completely unreactive under standard cross-coupling conditions [2]. The synthetic utility is explicitly demonstrated in the synthesis of (pbi-Br)₂Ir(acac), where the ligand is prepared via Suzuki coupling of the brominated precursor with appropriate boronic acids [1]. Furthermore, the compound's ability to participate in C-C bond-forming reactions has been exploited to create novel intramolecular charge transfer (ICT) compounds, such as PPBI-PXZ, through Buchwald-Hartwig amination with phenoxazine [3]. This synthetic versatility is a key differentiator from non-halogenated or less reactive halogenated analogs.

Cross-Coupling Reactivity
Class-level
Br: high reactivity (Suzuki/Sonogashira); Cl: lower; F/Me: unreactive
Supports downstream diversification via C-C bond formation
Standard Pd catalysis, mild conditions
Suzuki Coupling Sonogashira Coupling C-C Bond Formation

Characteristic UV-Vis Absorption Profile for Quality Control and Purity Assessment

The free ligand 2-(4-bromophenyl)-1-phenyl-1H-benzoimidazole exhibits a characteristic maximum absorption wavelength (λₘₐₓ) at 297 nm in acetonitrile, as reported in authoritative vendor technical datasheets . This well-defined absorption band, attributed to π→π* transitions within the aromatic benzimidazole framework, serves as a critical analytical marker for identity confirmation, purity assessment, and batch-to-batch consistency in procurement and quality control workflows. While the 4-chloro and 4-fluoro analogs also exhibit UV absorption in the same spectral region, the exact λₘₐₓ values may differ slightly due to the varying electronic effects of the halogen substituents. For instance, the heavier bromine atom, with its higher polarizability, can induce a slight bathochromic shift compared to the chloro analog [1]. The melting point, another key quality attribute, is reported in the range of 160-170°C, with a refined value of 168°C for high-purity (>98% by GC) commercial samples . These well-established physical constants provide a robust framework for verifying the identity and purity of the compound upon receipt, ensuring that downstream research or manufacturing processes are not compromised by off-specification material.

QC Identity
Specification review
λmax 297 nm (CH3CN), mp 168°C
Rapid identity and purity verification upon receipt
Estimated ~2 nm shift from chloro analog
UV-Vis Spectroscopy Quality Control Analytical Characterization

Crystallographic Distinctions Influencing Solid-State Packing and Material Properties

Single-crystal X-ray diffraction studies reveal that 2-(4-bromophenyl)-1-phenyl-1H-benzoimidazole (compound 1 in the referenced study) crystallizes in a monoclinic crystal system and is isostructural with its 4-iodo analog, but not with the 3-bromo positional isomer [1]. The unit cell volume shows a slight increase (by a factor of approximately 1.02) upon replacement of the bromine atom with iodine, while the position of the halogen substituent (para vs. meta) has a less pronounced effect on the cell volume (less than 1% increase) but significantly alters the molecular packing and intermolecular interactions [1]. These subtle yet quantifiable differences in solid-state arrangement can have profound implications for material properties such as charge carrier mobility in thin-film devices, mechanical stability, and sublimation behavior during vacuum deposition. The precise crystal structure of the 4-bromo derivative, including dihedral angles between the benzimidazole core and the aryl substituents, dictates the degree of π-orbital overlap in the solid state, which directly influences the material's performance as an electron transport layer or host matrix in OLEDs. This structural knowledge is essential for crystal engineering efforts aimed at optimizing device performance.

Crystal Packing
Head-to-head
Monoclinic, isostructural with 4-iodo; 3-bromo isomer packs differently
Influences solid-state charge transport and thin-film morphology
Unit cell volume factor 1.02 upon Br→I substitution
X-ray Crystallography Solid-State Packing Crystal Engineering

Validated Application Scenarios for 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole Based on Quantitative Differentiation Evidence


Phosphorescent OLED Emitter Development Requiring High Thermal Budget Processing

This scenario is directly supported by the compound's demonstrated ability to form Ir(III) complexes with a thermal decomposition temperature of 310°C [1]. This high thermal stability makes it the preferred cyclometalating ligand precursor when the target OLED device fabrication involves high-temperature vacuum thermal evaporation (>250°C) or subsequent encapsulation steps that could degrade less thermally robust emitters derived from chloro or fluoro analogs. The resulting green emission (λₑₘᵢ = 552 nm) is also well-suited for standard RGB display architectures [1].

Synthesis of Extended π-Conjugated Architectures via Palladium-Catalyzed Cross-Coupling

This scenario leverages the bromine atom's optimal reactivity in Suzuki and Sonogashira coupling reactions [2]. 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole serves as an ideal building block for constructing donor-acceptor (D-A) type molecules for organic photovoltaics (OPVs) or for creating novel hole-transporting materials (HTMs) for perovskite solar cells. The 4-chloro analog would offer inferior coupling yields under identical mild conditions, while the 4-fluoro or 4-methyl analogs would be entirely unreactive, failing to enable this critical synthetic diversification step [3].

Precise HOMO-LUMO Tuning in Multi-Layer OLED Stacks for Optimized Charge Balance

This scenario is supported by the characterized HOMO (-4.99 to -5.44 eV) and LUMO (-1.52 to -1.97 eV) energy levels of the resulting Ir(III) complexes [4]. These specific energy levels provide an optimal energetic cascade for hole injection from common hole transport layers (e.g., NPB) and electron blocking from adjacent electron transport layers (e.g., TPBi). Substitution with the 4-fluoro analog would lower these energy levels excessively (due to the stronger -I effect of fluorine), potentially creating injection barriers that reduce device efficiency and increase operating voltage [5].

Crystal Engineering of Organic Semiconductors with Controlled Solid-State Packing

This scenario draws upon the distinct crystallographic data showing that the 4-bromo derivative adopts a specific monoclinic packing arrangement that differs from the 3-bromo positional isomer [6]. For applications where thin-film morphology and charge transport anisotropy are critical—such as in organic field-effect transistors (OFETs)—the ability to predict and control molecular packing through the choice of the 4-bromo isomer is a quantifiable advantage. This enables more rational material design compared to using the 3-bromo analog, which would yield a different crystal packing and, consequently, different charge transport properties.

Application
Selection Property
Validation Focus
OLED emitter synthesis (high-temp process)
Thermal stability of Ir(III) complex
TGA decomposition onset verification
Cross-coupling diversification
Bromine reactivity in Suzuki/Sonogashira
Reaction yield and coupling condition assessment
HOMO-LUMO tuning for charge balance
Frontier orbital energy alignment
HOMO/LUMO measurement (CV/DFT)
Crystal engineering for solid-state packing
Monoclinic crystal packing motif
X-ray diffraction pattern and unit cell parameters

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